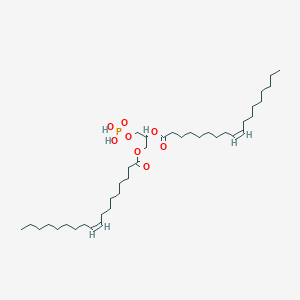

Dioleoylphosphatidic acid

Descripción

Significance of Dioleoylphosphatidic Acid as a Glycerophospholipid Mediator

This compound stands out as a significant signaling molecule, acting as a critical node in the complex web of cellular communication. Its importance as a mediator stems from its ability to be rapidly and transiently generated in response to various extracellular and intracellular stimuli. harvard.edu This production is tightly regulated by the coordinated action of several enzymes, including phospholipase D (PLD), which hydrolyzes phosphatidylcholine, and diacylglycerol (DAG) kinases, which phosphorylate DAG. plos.orgnih.gov

The signaling prowess of DOPA lies in its capacity to directly interact with and modulate the activity of a multitude of effector proteins. sochob.cl These interactions are often governed by specific DOPA-binding domains on the target proteins and can be influenced by the local lipid environment and the distinct molecular shape of DOPA. This cone-shaped lipid, with its small, negatively charged headgroup and bulky acyl chains, can induce negative membrane curvature, a property crucial for processes involving membrane remodeling. researchgate.netmdpi.com

Furthermore, DOPA can be metabolized to another potent signaling lipid, lysophosphatidic acid (LPA), through the action of phospholipase A2 (PLA2), adding another layer to its regulatory influence. nih.gov The balance between DOPA and its metabolic products, such as DAG and LPA, creates a dynamic signaling hub that can fine-tune cellular responses to various cues.

Overview of this compound's Multifaceted Roles in Eukaryotic Cells

The functions of this compound in eukaryotic cells are both diverse and fundamental, impacting everything from membrane dynamics and signal transduction to cytoskeletal organization and vesicular trafficking. Its ability to influence the physical properties of cellular membranes is a cornerstone of its multifaceted nature. By promoting the formation of lipid domains and influencing membrane curvature, DOPA plays a direct role in shaping the architecture of cellular organelles and the plasma membrane. nih.govresearchgate.net

In the realm of cellular signaling, DOPA is implicated in numerous pathways that govern cell growth, proliferation, differentiation, and migration. researchgate.netnih.gov For instance, it has been shown to activate the mTOR signaling pathway, a central regulator of cell growth and metabolism. nih.govnih.gov Moreover, DOPA can modulate intracellular calcium levels, a ubiquitous second messenger, by acting on specific receptors. nih.gov

DOPA's influence extends to the intricate network of the cytoskeleton, where it can interact with proteins that regulate actin polymerization and rearrangement. nih.gov This interaction is critical for processes such as cell motility and the formation of dynamic cellular structures like filopodia and lamellipodia. plos.org Additionally, DOPA is a key player in membrane trafficking events, including endocytosis and exocytosis, by facilitating vesicle budding, fusion, and fission. sochob.clnih.gov Its interaction with proteins of the fusion machinery, such as syntaxin-1A, underscores its importance in these fundamental cellular processes. sochob.cl

The following sections will delve deeper into the specific molecular mechanisms and research findings that illuminate the critical and varied roles of this compound in the life of a eukaryotic cell.

Interactive Data Tables

Enzymes Involved in DOPA Metabolism

| Enzyme | Substrate(s) | Product(s) | Cellular Location | Reference(s) |

| Phospholipase D (PLD) | Phosphatidylcholine | This compound, Choline | Plasma membrane, Golgi, ER | plos.orgnih.gov |

| Diacylglycerol Kinase (DGK) | Diacylglycerol, ATP | This compound, ADP | Plasma membrane, ER | plos.orgnih.gov |

| Phospholipase A2 (PLA2) | This compound | Lysophosphatidic Acid, Oleic acid | Cytosol, Secreted | nih.gov |

| Phosphatidic Acid Phosphatase (PAP) | This compound | Diacylglycerol, Phosphate (B84403) | Endoplasmic Reticulum, Cytosol | nih.gov |

Selected Protein Interactions with this compound

| Protein | Biological Process | Effect of Interaction | Quantitative Data | Reference(s) |

| α-Synuclein | Neurodegeneration | Promotes aggregation and α-helical structure | Strongest binding among PA species | plos.org |

| mTOR (FRB domain) | Cell growth, proliferation | Activation of mTORC1 signaling | Acyl chain structure influences binding | nih.govmdpi.com |

| Ribosomal protein L22 | Protein synthesis | Binding constant relative to di(C18:1)PC close to 1 | - | aai.org |

| GPR63 | Signal transduction | Low-affinity agonist, mobilizes intracellular calcium | - | nih.govresearchgate.net |

| Capping Protein (CP) | Actin dynamics | Negative regulation, promotes actin remodeling | - | mdpi.com |

Research Findings on DOPA's Cellular Roles

| Cellular Process | Model System | Key Finding | Quantitative Data | Reference(s) |

| Membrane Curvature | X-ray diffraction of lipid bilayers | Induces significant negative spontaneous curvature | Radius of curvature (R₀) of -46 Å | nih.gov |

| Vesicle Fusion | Large unilamellar vesicles (LUVs) | Ca²⁺-induced fusion of DOPA-containing vesicles | 8 mM Ca²⁺ induces rapid fusion | researchgate.net |

| Cancer Cell Migration | A549 lung cancer cells | Stimulates migration via LPA1 receptor | 10 µM PA stimulates migration | nih.gov |

| Intracellular Ca²⁺ Signaling | C6 glioma and L2071 fibroblast cells | Increases intracellular Ca²⁺ via LPA receptors | DOPA is the most efficacious PA species | nih.gov |

Propiedades

Fórmula molecular |

C39H73O8P |

|---|---|

Peso molecular |

701 g/mol |

Nombre IUPAC |

[2-[(Z)-octadec-9-enoyl]oxy-3-phosphonooxypropyl] (Z)-octadec-9-enoate |

InChI |

InChI=1S/C39H73O8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37H,3-16,21-36H2,1-2H3,(H2,42,43,44)/b19-17-,20-18- |

Clave InChI |

MHUWZNTUIIFHAS-CLFAGFIQSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCC=CCCCCCCCC |

SMILES isomérico |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC |

SMILES canónico |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCC=CCCCCCCCC |

Sinónimos |

1,2-dioleoyl-sn-glycero-3-phosphate dioleoylphosphatidic acid |

Origen del producto |

United States |

Biosynthesis and Enzymatic Regulation of Cellular Dioleoylphosphatidic Acid Levels

De Novo Synthetic Pathways of Phosphatidic Acid Including Dioleoyl Species

The de novo synthesis of phosphatidic acid (PA), including dioleoyl species, is a fundamental process in lipid metabolism. nih.govfrontierspartnerships.org This pathway begins with the acylation of glycerol-3-phosphate and is crucial for the production of all acylglycerol lipids in the cell. aocs.orgwikipedia.org

Glycerol-3-Phosphate Acyltransferase Activity in Dioleoylphosphatidic Acid Formation

Glycerol-3-phosphate acyltransferase (GPAT) catalyzes the initial and rate-limiting step in the de novo synthesis of glycerolipids. nih.govfrontiersin.org It facilitates the esterification of a fatty acyl-CoA, such as oleoyl-CoA, to the sn-1 position of glycerol-3-phosphate, forming lysophosphatidic acid (LPA). aocs.orgfrontiersin.org There are four known GPAT isoforms in mammals, with GPAT1 and GPAT2 located in the mitochondrial outer membrane and GPAT3 and GPAT4 in the endoplasmic reticulum membrane. nih.gov The activity of these enzymes is a critical regulatory point for the synthesis of triglycerides and phospholipids (B1166683). nih.gov Specifically, GPAT3 can convert glycerol-3-phosphate to 1-acyl-sn-glycerol-3-phosphate (LPA). uniprot.org

Lysophosphatidic Acid Acyltransferase Contributions to this compound Generation

Following the formation of LPA, lysophosphatidic acid acyltransferases (LPAATs), also known as 1-acylglycerol-3-phosphate acyltransferases (AGPATs), catalyze the second acylation step. aocs.orgnih.gov This reaction involves the transfer of a fatty acyl-CoA to the sn-2 position of LPA to form phosphatidic acid. aocs.org LPAAT enzymes exhibit a preference for certain fatty acyl-CoAs, and LPAAT-β, in particular, shows a preference for unsaturated fatty acids like oleic acid. nih.gov This specificity is crucial for the generation of this compound. The family of LPAATs consists of several homologous enzymes that, despite catalyzing the same fundamental reaction, produce functionally distinct pools of PA that are directed towards specific downstream metabolic pathways. nih.gov This highlights the importance of individual LPAAT homologues in regulating the synthesis of specific glycerophospholipid species. nih.gov

Diacylglycerol Kinase-Mediated Production of this compound

Another significant pathway for the generation of this compound is through the action of diacylglycerol kinases (DGKs). These enzymes phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA), playing a crucial role in cellular signaling by modulating the balance between these two bioactive lipids. nih.govmdpi.comwikipedia.org

Isoform-Specific Contributions of Diacylglycerol Kinases

Mammals have ten distinct DGK isoforms, categorized into five types based on their structural and functional domains. mdpi.comnih.gov These isoforms exhibit different enzymatic properties, tissue distributions, and subcellular localizations. frontiersin.org While some DGK isoforms show strong substrate specificity, others have a broader range of substrates. For instance, DGKε displays a notable preference for DAG species containing an arachidonoyl group at the sn-2 position. nih.govmdpi.comfrontiersin.org In contrast, DGKζ shows a strong preference for 1,2-diacylglycerols over 1,3-diacylglycerols but does not exhibit significant specificity among different long-chain diacylglycerol species. olink.com DGKα and DGKζ have been shown to have greater specificity for arachidonoyl-containing 1-alkyl-2-acylglycerols than for the corresponding diacylglycerols. nih.govacs.org The specific isoforms involved in the phosphorylation of oleoyl-containing diacylglycerols contribute to the cellular pool of this compound.

Regulation of Diacylglycerol Kinase Activity by Membrane Environment

The activity of DGKs is intricately regulated by the surrounding membrane environment. The lipid composition of the membrane can significantly modulate the function of these enzymes. For example, the activity of DGKα and DGKζ is enhanced by the presence of phosphatidylethanolamine (B1630911) and cholesterol. acs.org Conversely, sphingomyelin (B164518) can inhibit the activity of both these isoforms. acs.org The product of the DGK reaction, phosphatidic acid, can also regulate enzyme activity. For DGKε, PA can act as either an activator or an inhibitor, depending on the specific molecular species of PA and the physical properties of the membrane. nih.gov Specifically, DGKε is activated in the presence of highly packed PA-rich domains. nih.gov Furthermore, negatively charged phospholipids can modulate DGKε activity. nih.gov

Phospholipase D-Dependent Generation of this compound

This compound (DOPA) is a critical lipid second messenger synthesized through the action of phospholipase D (PLD) enzymes. This process primarily involves the hydrolysis of phosphatidylcholine, a major component of cellular membranes.

Spatiotemporal Control of Phospholipase D-Derived this compound Pools

The precise location and timing of this compound (DOPA) production are critical for its function as a signaling molecule. nih.govrupress.org The distinct subcellular localizations of PLD isoforms contribute significantly to this spatiotemporal control. aai.orgnih.gov For example, PLD2 at the plasma membrane generates a pool of PA that can rapidly influence events at the cell surface, such as receptor signaling and endocytosis. nih.govnih.gov In contrast, PLD1-generated PA in the Golgi and other intracellular compartments is involved in regulating vesicular trafficking between organelles. aai.org

The transient nature of PA signaling is also tightly regulated. The activity of PLD enzymes is often stimulated by specific extracellular signals, leading to a rapid and localized burst of PA production. nih.gov This localized increase in PA concentration recruits and activates specific downstream effector proteins at the appropriate membrane location. nih.gov

Recent advancements in research have led to the development of optogenetic tools, such as optoPLD, which allow for the precise, light-inducible generation of PA at specific organelle membranes. nih.govrupress.orgscite.ai These tools have been instrumental in demonstrating that organelle-specific pools of PA have distinct physiological roles. nih.gov For example, studies using optoPLD have shown that PA generated at the plasma membrane, but not from intracellular pools, can attenuate the Hippo signaling pathway. nih.gov This highlights the importance of spatial control in PA-mediated signaling. The ability to manipulate PA production with high spatiotemporal resolution is crucial for dissecting the complex and pleiotropic functions of this lipid second messenger. nih.govrupress.org

Enzymatic Degradation and Turnover of this compound

The cellular levels of this compound are meticulously controlled not only through its synthesis but also through its degradation and conversion into other lipid species. This turnover is essential for terminating PA signaling and for the biosynthesis of other important lipids.

Phosphatidic Acid Phosphohydrolase (PAP/Lipin) Activities in Dephosphorylation

A primary route for the degradation of phosphatidic acid is its dephosphorylation to diacylglycerol (DAG), a reaction catalyzed by phosphatidic acid phosphohydrolases (PAPs). mdpi.comscirp.org The lipin family of proteins are major PAP enzymes. mdpi.comscirp.org This conversion is a critical step in the synthesis of triglycerides and other phospholipids like phosphatidylethanolamine and phosphatidylcholine. scirp.org

There are different classes of PAP enzymes. The Mg2+-dependent soluble PAPs, which include the lipin proteins, are key regulators of the balance between PA and DAG levels. plos.orgscirp.org By converting PA to DAG, lipins not only attenuate PA-mediated signaling but also generate DAG, which is itself a crucial second messenger that can activate protein kinase C (PKC) isoforms. mdpi.com The activity and localization of lipin proteins are subject to complex regulation, including phosphorylation and sumoylation, allowing for fine-tuned control over PA and DAG pools. mdpi.com

Interactive Table: Kinetic Properties of Plant PAPs with this compound

| Plant Source | Vmax (ηkat/mg) | Km (μM) |

| Lagenaria siceraria | 0.36 | 200 |

| Momordica charantia | 1.89 | 142 |

Regulation of this compound Turnover by Other Lipid-Modifying Enzymes

Besides dephosphorylation by PAPs, this compound can be metabolized by other lipid-modifying enzymes, further contributing to the dynamic regulation of its cellular levels. Phospholipase A (PLA) enzymes can deacylate PA to produce lysophosphatidic acid (LPA), another potent lipid signaling molecule. nih.gov Conversely, LPA can be re-acylated to form PA by lysophosphatidic acid acyltransferases (LPAATs). rupress.org

The interplay between these enzymes creates a complex network that controls the balance between different bioactive lipid species. For example, the activity of certain phosphatidylinositol phosphate (B84403) kinases (PIP5K), which produce the signaling lipid phosphatidylinositol 4,5-bisphosphate (PIP2), can be allosterically activated by PA. nih.gov This suggests a feedback mechanism where PLD-generated PA can influence the synthesis of other phosphoinositides. nih.gov

Furthermore, diacylglycerol kinases (DGKs) catalyze the reverse reaction of PAPs, phosphorylating DAG to generate PA. nih.gov This provides an alternative pathway for PA synthesis that is distinct from the PLD-mediated hydrolysis of PC. The coordinated action of PLD, PAP, DGK, and PLA enzymes ensures that the cellular levels of this compound and its metabolites are tightly regulated in response to various cellular signals and metabolic states. numberanalytics.com

Subcellular Localization and Compartmentalization of Dioleoylphosphatidic Acid Pools

Organelle-Specific Accumulation and Dynamics of Dioleoylphosphatidic Acid

The distribution of DOPA is not uniform throughout the cell; instead, it is concentrated in specific organelles, reflecting the localized nature of its synthesis and function.

While the ER is a major site of DOPA synthesis, significant pools of this lipid are also found in the plasma membrane, where they play a crucial role in signal transduction. nih.govmdpi.com DOPA can be generated at the plasma membrane through the action of phospholipase D (PLD), which hydrolyzes phosphatidylcholine, or by the phosphorylation of diacylglycerol (DAG) by diacylglycerol kinases (DGKs). wikipedia.orgplos.org This localized production of DOPA allows for rapid and transient signaling events. wikipedia.org For instance, DOPA at the plasma membrane can act as a second messenger, recruiting and activating a variety of downstream effector proteins involved in processes like cytoskeletal organization, cell growth, and membrane trafficking. rupress.orgcreative-proteomics.com The unique biophysical properties of DOPA, with its small, highly charged headgroup, can also induce negative membrane curvature, which is important for membrane fission and fusion events. creative-proteomics.comnih.gov Studies using genetically encoded biosensors have allowed for the visualization of DOPA fluctuations at the plasma membrane in living cells, confirming its dynamic role in cellular signaling. plos.orgresearchgate.net In plants, the plasma membrane is a key site for PA-mediated signaling in response to hormones and environmental stresses. mdpi.com

Mitochondria also contain distinct pools of DOPA, which are essential for their function. nih.govbiologists.com While some PA can be synthesized on the outer mitochondrial membrane, a significant portion is imported from the ER. nih.govbiologists.com Within the mitochondria, DOPA is a crucial precursor for the synthesis of cardiolipin (B10847521), a unique dimeric phospholipid that is a signature component of the inner mitochondrial membrane and is vital for the function of the electron transport chain. nih.govbiologists.comembopress.org The levels of PA in mitochondria are tightly regulated and have been shown to influence mitochondrial dynamics, with increased PA levels promoting mitochondrial fusion and inhibiting fission. nih.govrupress.org This regulation is critical for maintaining mitochondrial integrity and function, and disruptions in mitochondrial PA homeostasis have been linked to various diseases. frontiersin.orgmdpi.com

Beyond the major organelles, DOPA and other PA species are also found in the Golgi apparatus, where they are implicated in vesicle budding, and in the nucleus, where they may play roles in transcriptional regulation. wikipedia.orgnih.gov

Plasma Membrane this compound in Signal Transduction

Mechanisms of Inter-Organelle this compound Transport and Exchange

The distinct subcellular localization of DOPA pools necessitates efficient transport mechanisms to move this lipid between different organelles. This inter-organelle transport can occur through several pathways, including vesicular trafficking and non-vesicular transport mediated by lipid transfer proteins (LTPs) at membrane contact sites. d-nb.infonih.gov

Membrane contact sites are regions where the membranes of two organelles come into close apposition, facilitating the direct transfer of lipids. d-nb.infonih.gov For example, the transfer of PA from the ER to mitochondria is thought to occur at ER-mitochondria contact sites (MAMs). d-nb.infonih.gov

Lipid transfer proteins are soluble proteins that can bind to a lipid monomer in one membrane, transport it through the aqueous cytoplasm, and release it into another membrane. frontiersin.orgembopress.org Several LTPs have been identified that can bind and transport PA, including:

Ups1/PRELI family proteins: In yeast, the Ups1-Mdm35 complex is responsible for transporting PA from the outer to the inner mitochondrial membrane, a critical step for cardiolipin synthesis. embopress.orgresearchgate.net

Phosphatidylinositol transfer proteins (PITPs): Some members of the PITP family, such as PITPNC1 (also known as RdgBβ), have been shown to bind and transfer PA in addition to their canonical substrate, phosphatidylinositol. frontiersin.orgnih.gov

Sec14 homology proteins: In plants, AtSFH5 and AtSFH7 have been identified as PA transfer proteins that mediate the transport of PA from the ER to chloroplasts. pnas.orgresearchgate.net

Nir2: This protein facilitates the transfer of PA from the plasma membrane to the ER. bibliotekanauki.pl

The table below summarizes some of the key proteins involved in the inter-organelle transport of phosphatidic acid.

| Transport Protein/Complex | Source Organelle | Destination Organelle | Organism/System | Function |

| Ups1-Mdm35 | Outer Mitochondrial Membrane | Inner Mitochondrial Membrane | Yeast | Cardiolipin synthesis |

| Nir2 | Plasma Membrane | Endoplasmic Reticulum | Mammalian | PI synthesis |

| AtSFH5/AtSFH7 | Endoplasmic Reticulum | Chloroplast | Arabidopsis thaliana | Thylakoid development |

| TGD complex | Endoplasmic Reticulum | Chloroplast | Arabidopsis thaliana | Thylakoid lipid synthesis |

Functional Implications of Spatially Distinct this compound Pools

The compartmentalization of DOPA into distinct subcellular pools has profound functional implications. By spatially separating these pools, the cell can achieve a high degree of specificity in its signaling and metabolic pathways. rupress.orgnih.gov

The ability to generate DOPA locally and transiently allows for precise spatiotemporal control of its functions. rupress.org This is exemplified by the use of optogenetic tools to generate PA on specific organelle membranes, which has revealed that only plasma membrane-generated PA can regulate certain signaling pathways, such as the Hippo pathway. rupress.org

In essence, the spatial organization of DOPA pools allows this single lipid species to perform a multitude of distinct functions simultaneously, without interfering with one another. This compartmentalization is a fundamental principle of cellular organization that ensures the fidelity and efficiency of lipid-mediated processes.

Dioleoylphosphatidic Acid As a Central Lipid Second Messenger

Mechanisms of Signal Transduction Initiated by Dioleoylphosphatidic Acid

This compound initiates signal transduction through two primary, interconnected mechanisms: it directly engages with effector proteins to alter their activity, and it modifies the physical properties of the cell membrane to influence protein localization and function. nih.govrupress.org

This compound can directly bind to specific intracellular proteins, leading to conformational changes that modulate their biological activity. nih.gov This interaction is a key mechanism by which DOPA regulates cellular processes. The binding is often mediated by specific phosphatidic acid-binding domains (PABDs) on the target protein. nih.gov

One of the most well-characterized examples of this direct modulation is the interaction between phosphatidic acid (PA) and the γ isoform of the human protein phosphatase-1 catalytic subunit (PP1cγ). merckmillipore.com PA has been identified as a potent, tight-binding inhibitor of PP1cγ, with an IC50 of 15 nM and a Ki value of approximately 0.97 nM. merckmillipore.com The inhibition is noncompetitive, suggesting that PA does not bind to the active site but to an allosteric site, inducing a conformational change that inhibits enzyme function. merckmillipore.com This potent and specific interaction has led to the hypothesis that PP1cγ may be a key cellular target and mediator of PA signaling. merckmillipore.com

Further research into the structure-function relationship of this interaction revealed that both the phosphate (B84403) headgroup and the fatty acid side chains of PA are essential for binding and inhibition. merckmillipore.com However, for PP1cγ, the specific composition of the fatty acid chains was not found to be a critical determinant of inhibition, though their presence is required. merckmillipore.com This direct lipid-protein interaction illustrates a fundamental mode of PA-mediated signaling, where the lipid acts as an allosteric regulator of enzyme activity. merckmillipore.com

Beyond direct protein binding, this compound significantly influences the biophysical properties of the membrane, which in turn regulates protein recruitment and function. rupress.org As an anionic phospholipid, the phosphomonoester headgroup of DOPA imparts a net negative charge on the membrane surface. acs.orgmdpi.com This localized negative charge creates an electrostatic potential that attracts and recruits cytosolic proteins containing positively charged domains. nih.govresearchgate.net

Furthermore, the molecular geometry of DOPA plays a critical role in modulating membrane shape. With a small headgroup relative to its two bulky oleoyl (B10858665) tails, DOPA is considered an "inverse-conical" or "cone-shaped" lipid that induces negative membrane curvature. mdpi.comnih.gov This means it preferentially accumulates in or helps generate regions of the membrane that are bent away from the cytoplasm, a process vital for membrane fission events in trafficking pathways like endocytosis and Golgi transport. mdpi.comnih.govscbt.com Studies have shown that the conversion of lysophosphatidic acid (LPA) to PA by enzymes can induce this negative curvature, facilitating membrane fission. nih.gov The ability of PA to alter membrane curvature can be influenced by the local environment, including pH and the presence of divalent cations like Ca2+. nih.gov Many PA-binding proteins exhibit enhanced binding to membranes with negative curvature stress, suggesting a synergistic relationship between the membrane's physical state and protein recruitment. nih.gov

Direct Binding and Conformational Modulation of Effector Proteins

Interaction with Specific Protein Families and Binding Domains

The signaling functions of DOPA are executed through its interaction with a diverse array of proteins. These interactions are often mediated by specific motifs or domains within the proteins that recognize the unique chemical and physical properties of phosphatidic acid.

Over 50 different proteins have been identified as partners for phosphatidic acid, ranging from kinases and phosphatases to GTPases and phospholipases. nih.gov The recognition of PA is often mediated by PA-binding domains (PABDs), which are typically short sequences enriched in basic amino acid residues. nih.govresearchgate.net These polybasic domains interact with the negatively charged headgroup of PA. nih.gov

Several well-characterized PA-binding proteins and sensors include:

Raf-1 Kinase: A serine/threonine protein kinase that is a key component of the Ras–Raf–MEK–ERK signaling pathway. nih.govmdpi.com

Protein Phosphatase-1 (PP1): A major protein serine/threonine phosphatase that DOPA directly binds to and inhibits. merckmillipore.com

Spo20p: A yeast protein whose PA-binding domain is frequently used as a genetically encoded sensor to visualize PA dynamics in living cells. nih.govnih.govnih.gov

Opi1p: A yeast transcriptional repressor whose PA binding is crucial for its regulation. nih.govnih.gov

Mammalian Target of Rapamycin (B549165) (mTOR): A critical cellular sensor for nutrients that requires PA for the formation of stable, active complexes. researchgate.net

Table 1: Examples of this compound-Binding Proteins and Modules

| Protein / Module | Function | Key Findings on PA Interaction |

|---|---|---|

| Raf-1 Kinase | Serine/threonine kinase in the MAPK/ERK pathway. | Binds to PA, which is thought to facilitate its recruitment to the membrane and subsequent activation. nih.govmdpi.com |

| Protein Phosphatase-1γ (PP1cγ) | Protein serine/threonine phosphatase. | PA is a potent, tight-binding, noncompetitive inhibitor, suggesting a specific allosteric regulatory site. merckmillipore.com |

| Spo20p (PABD) | Yeast protein involved in sporulation; its PABD is used as a PA sensor. | The domain contains a polybasic region that binds to the anionic headgroup of PA. nih.govnih.govnih.gov |

| mTOR (FRB domain) | Kinase that regulates cell growth, proliferation, and survival. | The FRB domain of mTOR specifically recognizes and binds to PA, which is required for its activation. researchgate.net |

| LPA Receptors | G protein-coupled receptors for lysophosphatidic acid. | DOPA can act as a partial agonist, suggesting direct interaction with the receptor's binding pocket. nih.gov |

| GPR63 | Orphan G protein-coupled receptor. | DOPA acts as a low-affinity agonist, inducing intracellular calcium mobilization. nih.govresearchgate.net |

The diversity of cellular responses to phosphatidic acid is partly explained by the specificity of protein interactions, which can be influenced by the composition of the lipid's acyl chains. nih.gov While some proteins interact with PA regardless of its fatty acid tails, others exhibit a clear preference for specific PA molecular species.

Research has shown that the length and degree of saturation of the acyl chains can be critical factors for selective protein binding. researchgate.netmdpi.com For instance, the FRB domain of the mTOR protein displays strong preferential binding to PA species with certain acyl chains over others. researchgate.net Similarly, Raf-1 kinase was observed to bind more strongly to PAs containing monounsaturated fatty acids, such as dioleoyl-PA (18:1/18:1-PA), compared to a PA with only saturated fatty acids (16:0/16:0-PA). mdpi.com This suggests that the biophysical environment created by unsaturated chains, which are more disordered, may be more favorable for the binding of certain proteins. nih.gov

In contrast, the inhibition of protein phosphatase-1 by PA was found to be less dependent on the specific acyl chain composition, indicating that for some proteins, the primary determinant of interaction is the phosphomonoester headgroup, as long as the hydrophobic acyl chains are present to anchor the lipid in the membrane. merckmillipore.com This differential recognition allows for a complex signaling network where different pools of PA, generated by distinct metabolic pathways, can recruit and regulate specific sets of effector proteins. mdpi.com

Identification and Characterization of this compound-Binding Proteins and Modules

This compound's Agonistic Role in Receptor Signaling

This compound can function as an extracellular signaling molecule by directly binding to and activating specific cell surface receptors, particularly G protein-coupled receptors (GPCRs). biomolther.orgnih.gov In this agonistic role, DOPA triggers intracellular signaling cascades that lead to various cellular responses.

A significant finding is the identification of DOPA as a low-affinity agonist for the orphan receptor GPR63. nih.govresearchgate.netguidetopharmacology.org Studies using CHO cells transfected with GPR63 demonstrated that DOPA, along with sphingosine (B13886) 1-phosphate (S1P), could mobilize intracellular calcium. nih.govresearchgate.net This activation of GPR63 initiates downstream signaling, highlighting a direct pathway for DOPA to act as an extracellular ligand. nih.govnih.gov

Furthermore, DOPA has been shown to act as a partial agonist on certain endogenous lysophosphatidic acid (LPA) receptors. nih.gov Specifically, in C6 glioma and L2071 fibroblast cells, DOPA increases intracellular calcium concentration by activating Ki16425-sensitive LPA receptors, which are coupled to pertussis toxin-sensitive Gi/o proteins. nih.gov The ability of DOPA to desensitize the cells to subsequent stimulation by LPA further supports that they act on the same receptor. nih.gov

The interaction of DOPA with cell surface receptors can also modulate the activity of ion channels. In Xenopus laevis oocytes, the external application of DOPA stimulates Ca2+-dependent chloride currents. nih.gov This response is dose-dependent and indicates that DOPA can activate endogenous receptors on the oocyte membrane, leading to a signal transduction cascade that results in ion channel opening. nih.gov

Modulation of Lysophosphatidic Acid Receptor Activity by this compound

Emerging research has demonstrated that this compound can directly interact with and modulate the activity of lysophosphatidic acid (LPA) receptors, a family of G protein-coupled receptors (GPCRs). nih.govnih.gov LPA itself is a well-established signaling molecule with a diverse range of biological effects mediated through at least six recognized receptors (LPA₁-LPA₆). nih.govnih.govscripps.edu The ability of DOPA to engage these receptors suggests a significant layer of cross-talk and regulation within lipid signaling pathways.

Studies have shown that DOPA acts as a partial agonist on certain endogenous LPA receptors. nih.gov In C6 rat glioma and L2071 mouse fibroblast cells, DOPA was found to increase intracellular calcium concentration ([Ca²⁺]i). nih.gov This effect was mediated through its interaction with LPA receptors, specifically those sensitive to the LPA₁/LPA₃ receptor antagonist Ki16425 and coupled to pertussis toxin-sensitive G proteins (Gαi/o). nih.gov The efficacy of different PA species varied, with dioleoyl PA (18:1) being the most potent, followed by dipalmitoyl PA (16:0) and dimyristoyl PA (14:0). nih.govresearchgate.net This indicates that the unsaturated acyl chains of DOPA are important for its activity at these receptors.

Furthermore, DOPA can desensitize the receptors to subsequent stimulation by LPA, a characteristic feature of agonist activity. nih.gov In C6 cells, DOPA completely desensitized the LPA-induced calcium response, while in L2071 cells, the desensitization was partial, suggesting cell-type specific differences in receptor subtype expression or coupling. nih.gov

In addition to the classical LPA receptors, DOPA, along with sphingosine 1-phosphate (S1P), has been identified as a low-affinity agonist for the orphan receptor GPR63. researchgate.net In CHO cells transfected with GPR63, DOPA was shown to mobilize intracellular calcium, confirming its role as an activating ligand for this receptor. researchgate.net

Downstream Signaling Cascades Activated by this compound-Receptor Interactions

The binding of DOPA to LPA receptors initiates a variety of intracellular signaling cascades that regulate numerous cellular processes. nih.gov LPA receptors are known to couple to multiple G protein families, including Gαi/o, Gαq/11, and Gα12/13, allowing for the activation of diverse effector pathways. nih.govscripps.edunih.gov The specific downstream signals activated by DOPA depend on the receptor subtype engaged and the complement of G proteins and effectors present in the cell.

Rho Pathway: LPA receptor activation is a potent stimulus for the Rho signaling pathway, primarily through coupling with Gα12/13 proteins. nih.govnih.gov These G proteins activate Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), which in turn catalyze the exchange of GDP for GTP on the small GTPase RhoA, leading to its activation. nih.gov Activated RhoA then engages downstream effectors like Rho-associated kinase (ROCK), which plays a critical role in cytoskeletal reorganization, stress fiber formation, and cell migration. nih.gov Studies have shown that the G12/13-RhoA-ROCK signaling pathway is essential for LPA-stimulated cell migration and focal adhesion kinase (FAK) autophosphorylation. nih.gov Given that DOPA acts on LPA receptors, it can consequently trigger this cascade.

Phospholipase C (PLC) Pathway: DOPA-mediated activation of Gαq/11-coupled or Gβγ-subunit-responsive LPA receptors leads to the stimulation of phospholipase C (PLC). nih.govplos.org PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). nih.gov IP₃ binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm, which is consistent with the observed DOPA-induced increase in [Ca²⁺]i. nih.govresearchgate.net DAG, along with calcium, activates conventional isoforms of protein kinase C (PKC), which then phosphorylate a wide array of substrate proteins, influencing processes from gene expression to cell proliferation. nih.govscbt.com

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade for cell survival, proliferation, and metabolism. ijbs.commdpi.com LPA receptors, particularly through the βγ-subunits released from activated Gαi/o proteins, can activate PI3K. mdpi.com Activated PI3K phosphorylates PIP₂ to generate phosphatidylinositol 3,4,5-trisphosphate (PIP₃). ijbs.com PIP₃ acts as a docking site on the plasma membrane for proteins with pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B) and its activating kinase, PDK1. mdpi.com This co-localization facilitates the phosphorylation and activation of Akt, which then regulates downstream targets to promote cell survival by inhibiting apoptotic factors and control metabolism. mdpi.comnih.gov DOPA signaling has been shown to proceed via the PI3K/Akt and MEK/ERK1-2 pathways, independently of any conversion to LPA. researchgate.net

Role of Dioleoylphosphatidic Acid in Key Cellular Processes

Regulation of Membrane Dynamics and Morphology

Membrane fluidity is a critical parameter that governs the lateral diffusion of lipids and proteins within the bilayer, impacting a wide range of cellular functions. Dioleoylphosphatidic acid contributes to the local ordering of the membrane. Compared to single-chain lipids like oleate (B1233923), membranes containing DOPA exhibit lower fluidity and a higher degree of packing order. pnas.org Studies using the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), which reports on the microviscosity of the bilayer interior, have demonstrated that oleate membranes are significantly less ordered and more fluid than DOPA membranes. pnas.org The anisotropy of mixed oleate/DOPA membranes, a measure of lipid packing, increases linearly with the proportion of DOPA, indicating a direct correlation between DOPA concentration and membrane order. pnas.org This increased order imparted by DOPA can influence the residence time of other lipids within the membrane, as seen by the reduced desorption rate of oleate from mixed vesicles. pnas.org

Table 1: Effect of this compound (DOPA) on Membrane Fluidity An interactive data table summarizing the relative fluidity of different membrane compositions.

| Membrane Composition | Relative Fluidity (as indicated by DPH Anisotropy) | Key Finding | Source |

| Oleate | High (Low Anisotropy) | Monoacyl membranes are highly fluid. | pnas.org |

| DOPA | Low (High Anisotropy) | Diacyl membranes like DOPA are more ordered. | pnas.org |

| Oleate/DOPA Mixture | Intermediate | Fluidity decreases with increasing DOPA content. | pnas.org |

One of the most significant functions of DOPA is its ability to induce and stabilize regions of high membrane curvature. Due to its small, negatively charged headgroup relative to its two bulky oleoyl (B10858665) chains, DOPA has an inverted conical or cone-like molecular shape. mdpi.com This geometry makes it energetically favorable for DOPA to reside in areas of negative curvature, such as the inner leaflet of a budding vesicle or at the neck of a fission pore. mdpi.comnih.gov

Research has quantitatively measured the spontaneous radius of curvature (R₀) for DOPA. Under physiological conditions (pH 7.0, 150 mM NaCl), this compound exhibits a considerable negative spontaneous curvature with an R₀ value of -46 Å. nih.gov This intrinsic property allows DOPA to play a direct, physical role in bending membranes, a process essential for the formation of transport vesicles and the fission of organelles. nih.govnih.gov The local enzymatic production of phosphatidic acid is thought to be a key mechanism for initiating membrane bending and fission events. nih.govnih.gov For instance, the conversion of lysophosphatidic acid (which has a positive curvature) to phosphatidic acid by enzymes like endophilin can trigger the necessary change in membrane curvature to drive endocytic fission. nih.gov Furthermore, low concentrations of DOPA have been shown to induce a transition from a lamellar (bilayer) phase to an inverted hexagonal (HII) phase in certain lipid mixtures, a structure characterized by high negative curvature. nih.gov

Table 2: Spontaneous Radius of Curvature (R₀) of Dioleoyl-Lipids An interactive data table comparing the curvature properties of DOPA and related lipids.

| Lipid | Condition | Spontaneous Radius of Curvature (R₀) in Ångströms (Å) | Implication for Membrane Shape | Source |

| This compound (DOPA) | pH 7.0, 150 mM NaCl | -46 | Promotes negative curvature | nih.gov |

| This compound (DOPA) | No NaCl | -130 | Reduced negative curvature | nih.gov |

| Lysophosphatidic acid (LPA) | pH 7.0, 150 mM NaCl | +20 | Promotes positive curvature | nih.gov |

Cell membranes are not homogenous; they are organized into distinct microdomains, often called lipid rafts, which are enriched in specific lipids and proteins. This compound can influence the formation and organization of these domains. In model systems, DOPA has been observed to participate in the formation of distinct lipid–protein clusters. life-science-alliance.org For example, the interaction between the protein Src and membranes containing DOPA leads to the formation of discrete clusters rather than larger condensates, suggesting that the strong electrostatic interactions between DOPA's negatively charged headgroup and basic residues on the protein regulate the size and nature of these domains. life-science-alliance.org

In more complex, ternary lipid mixtures, the presence and proportion of DOPA can affect phase separation and domain morphology. nih.gov While DOPA itself can be a component of these domains, its primary role is often to modulate the physical properties of the surrounding membrane, thereby influencing the partitioning of other lipids and proteins into different phases. nih.govucl.ac.be The formation of these specialized domains is crucial for concentrating signaling molecules and providing platforms for cellular processes like signal transduction and membrane trafficking. rsc.org

Contribution to Membrane Curvature and Remodeling

Orchestration of Vesicular Trafficking Events

Vesicular trafficking, the transport of cargo between cellular compartments via membrane-bound vesicles, relies heavily on the precise and localized regulation of membrane composition and shape. DOPA is a key player in this intricate process.

The enzymatic production of phosphatidic acid (PA) at the plasma membrane is a critical step in both taking substances into the cell (endocytosis) and releasing them (exocytosis). scholaris.canih.gov Phospholipase D (PLD) enzymes, which hydrolyze phosphatidylcholine to generate PA, are activated during both constitutive and signal-induced membrane trafficking. nih.gov

In endocytosis, the generation of PA is implicated in the fission step, where a newly formed vesicle pinches off from the parent membrane. The accumulation of cone-shaped PA molecules helps to generate the negative curvature required for scission. nih.govresearchgate.net For example, PLD2 has been shown to be required for the clathrin-dependent endocytosis of certain receptors. nih.gov Conversely, in exocytosis, particularly the release of large dense-core vesicles, the synthesis of PA at the plasma membrane is thought to promote the fusion of the vesicle with the cell membrane, facilitating the release of its contents. scholaris.caresearchgate.net

The ability of DOPA to induce negative membrane curvature is fundamental to its role in both membrane fusion and fission. These processes require the formation of highly curved, non-bilayer lipid intermediates. nih.govacs.org During fission, as seen in COPI vesicle formation at the Golgi, a sequential enzymatic process converts phosphatidylcholine first to phosphatidic acid and then to diacylglycerol (DAG). rupress.orgbiorxiv.org The initial generation of PA, with its negative curvature preference, helps to initiate the budding process and constrict the vesicle neck. researchgate.netrupress.orgbiorxiv.org

In membrane fusion, the merging of two separate lipid bilayers also proceeds through intermediates with negative curvature, such as a fusion stalk. The presence of cone-shaped lipids like DOPA can lower the energy barrier for the formation of these structures, thereby promoting fusion. mdpi.comacs.org The influenza virus fusion peptide, for example, is more effective at inducing the formation of inverted, non-bilayer phases (which are related to fusion intermediates) in lipid systems containing DOPA, highlighting PA's role in facilitating membrane merger. acs.org

Regulation of Membrane Fusion and Fission Processes

Modulation of Cell Growth, Proliferation, and Differentiation

This compound, as a key form of phosphatidic acid, serves as a pivotal lipid second messenger in the regulation of cell cycle progression. nih.gov PA exerts its influence by modulating the activity of several crucial proteins that govern cell growth and division, including the mammalian/mechanistic target of rapamycin (B549165) (mTOR) and the Raf protein kinase. nih.gov These proteins are central to signaling pathways that assess the suitability of conditions for a cell to commit to division. nih.gov

The cellular balance between PA and diacylglycerol (DG) appears to be a critical determinant in cell cycle control. nih.gov Elevated PA levels, often generated through the PLD pathway in response to growth factors and nutrients, tend to favor cell proliferation. nih.gov Conversely, DG promotes cell cycle arrest. nih.gov This dynamic interplay highlights the importance of lipid metabolic flux in governing fundamental cellular decisions. nih.gov Consequently, an increased expression or activity of enzymes that produce PA, such as PLD, is a common feature observed in various human cancers, underscoring the link between PA signaling and uncontrolled proliferation. nih.gov The zinc-binding domain of certain regulatory proteins, like DUSP12, has been identified as important for their function in cell cycle regulation, a process influenced by lipid messengers like PA. biorxiv.org

This compound stimulates cell proliferation through the activation of well-defined signaling cascades. In C2C12 myoblasts, PA has been shown to be a potent mitogen, triggering a rapid, time-dependent phosphorylation and activation of Akt and ERK1/2. nih.gov These kinases are downstream effectors of the PI3-K/Akt and MEK/ERK1-2 pathways, respectively, which are two of the major signaling routes implicated in the regulation of cell proliferation by growth factors. nih.gov The specific inhibition of these pathways, either through pharmacological inhibitors or siRNA-mediated silencing, blocks PA-stimulated myoblast proliferation. nih.gov

A significant finding is that PA can exert its proliferative effects by acting as a direct ligand for G protein-coupled receptors, specifically the lysophosphatidic acid (LPA) receptors LPA1 and LPA2. nih.gov This interaction was demonstrated by the findings that pertussis toxin (a Gi protein inhibitor) and specific antagonists or siRNA for LPA1 and LPA2 abolished the mitogenic effects of PA. nih.gov Notably, this action occurs independently of PA's conversion to LPA. nih.gov Further research in A549 lung adenocarcinoma cells corroborates this mechanism, showing PA stimulates cell migration (a process linked to proliferation) via the LPA1 receptor, leading to the activation of MAP kinases (ERK1-2, p38, and JNK) and the JAK2/STAT3 pathway. nih.gov The superior efficacy of dioleoyl PA compared to other saturated forms in stimulating intracellular calcium increase—a common proliferative signal—further points to its specific role in these signaling events, which are often mediated by LPA receptors. nih.gov

| Cell Type | Signaling Pathway Activated by PA | Downstream Effect | Reference |

|---|---|---|---|

| C2C12 Myoblasts | PI3-K/Akt and MEK/ERK1-2 | Stimulation of cell proliferation | nih.gov |

| A549 Lung Cancer Cells | MAPKs (ERK1-2, p38, JNK) and JAK2/STAT3 | Stimulation of cell migration | nih.gov |

This compound is an active participant in signaling pathways that direct cellular differentiation. researchgate.net Research on myeloid leukemic cells (HL-60) has revealed that an increase in PLD2, and consequently PA levels, can shorten the time required for these cells to differentiate into mature neutrophils. nih.gov This suggests that PA is not just a consequence of the differentiation process but can actively drive it. nih.gov

The proposed mechanism involves a cascade where mTOR/S6K signaling is down-regulated, leading to PLD2 overexpression. nih.gov This results in a physical association between PLD2 and the Fes tyrosine kinase, which is then activated by PA. nih.gov In vitro kinase assays confirmed that this compound directly activates Fes-associated tyrosine kinase activity. nih.gov The activation of Fes kinase is a critical step that promotes granulocytic differentiation. nih.gov This lipid-mediated signaling pathway highlights a novel mechanism for controlling the timing of cell fate decisions in hematopoietic lineages. nih.gov Broader studies also implicate PA in various differentiation programs, often involving complex interactions with other signaling networks like the Hippo and Wnt/β-catenin pathways, which are crucial for development and tissue homeostasis. researchgate.netmdpi.com

Mechanisms Underlying this compound-Stimulated Cell Proliferation

Regulation of Cytoskeletal Organization and Cell Motility

This compound plays a significant, though often indirect, role in regulating the dynamic organization of the actin cytoskeleton, which is fundamental to cell shape, motility, and division. nih.govfrontiersin.org The production of PA is frequently correlated with an increase in actin polymerization. frontiersin.org In non-plant eukaryotes like the slime mold Dictyostelium, PA signaling is essential for actin-based motility. babraham.ac.uk Inhibition of PLD, which blocks PA production, leads to a complete loss of normal actin structures and cell movement. babraham.ac.uk This severe effect can be reversed by the addition of exogenous PA, confirming the lipid's critical role. babraham.ac.uk

The mechanism in these organisms appears to be mediated through the regulation of phosphatidylinositol 4-phosphate 5-kinase (PI4P5K), the enzyme that synthesizes phosphatidylinositol 4,5-bisphosphate (PIP2). babraham.ac.uk PA can activate PI4P5K, and the resulting localized production of PIP2 is essential for directing actin polymerization to specific cellular locations, such as pseudopods. frontiersin.orgbabraham.ac.uk In animal cells, the effect of PA on the actin cytoskeleton is also considered to be mainly indirect through the control of PIP2 production. frontiersin.org The stimulation of cell migration by PA in cancer cells, a process heavily reliant on controlled actin polymerization and rearrangement at the leading edge, further underscores the importance of PA in cytoskeletal dynamics. nih.gov

| Organism/Cell Type | Effect of PA/DOPA | Proposed Mechanism | Reference |

|---|---|---|---|

| Plant Cells | Correlates with increased actin polymerization | Direct regulation of capping proteins (CP) | frontiersin.org |

| Dictyostelium | Essential for actin-based structures and motility | Regulation of PIP2 synthesis via PI4P5K activation | babraham.ac.uk |

| Animal Cells | Stimulates cell migration | Indirectly via PIP2 production; activation of MAPK pathways | nih.govfrontiersin.org |

This compound's Impact on Cell Migration

This compound (DOPA), a key signaling lipid, has been identified as a significant modulator of cell migration, a fundamental process in development, immune response, and disease. Research indicates that exogenous application of this compound can enhance chemokinesis, the non-directional movement of cells in response to a chemical stimulus. nih.gov In one study, continuously exposing dHL-60 cells, a human promyelocytic leukemia cell line, to this compound resulted in a notable increase in cell migration. nih.gov

Further studies have elucidated the role of phosphatidic acid (PA) in the migration of cancer cells. In human non-small cell lung adenocarcinoma A549 cells, PA was shown to stimulate cell migration. researchgate.net This effect is thought to be mediated through an interaction with the lysophosphatidic acid (LPA) receptor, LPA1. researchgate.net The binding of PA to this receptor subsequently triggers the activation of several mitogen-activated protein kinases (MAPKs), including ERK1-2, p38, and JNK, which are crucial downstream effectors in the signaling cascade that promotes cell movement. researchgate.net The JAK2/STAT3 pathway has also been implicated as an important component in this PA-stimulated migratory process. researchgate.net

Table 1: Research Findings on this compound and Cell Migration

| Cell Type | Experimental Context | Key Finding | Reference |

|---|---|---|---|

| dHL-60 (human promyelocytic leukemia) | Continuous incubation with exogenous dioleoyl-phosphatidic acid. | Enhanced chemokinesis (non-directional cell migration). | nih.gov |

| A549 (human lung adenocarcinoma) | Challenged with increasing concentrations of phosphatidic acid for 24 hours. | Stimulated cell migration via the LPA1 receptor and subsequent activation of MAPKs (ERK1-2, p38, JNK). | researchgate.net |

Involvement in Intracellular Signaling Pathways and Gene Expression

This compound is a pivotal lipid second messenger that integrates into and modulates several critical intracellular signaling networks. Its influence extends from controlling cell growth and proliferation to regulating organ size and gene expression through direct and indirect interactions with key signaling proteins.

The mammalian target of rapamycin (mTOR) is a master kinase that regulates cell growth, and phosphatidic acid is a well-established activator of its signaling pathway. d-nb.info Exogenous PA has been shown to stimulate both mTOR Complex 1 (mTORC1) and mTORC2, leading to increased phosphorylation of their downstream targets, such as p70S6K and Akt. plos.org The generation of PA through the enzyme phospholipase D (PLD) is considered a crucial survival signal in many cancer cells, where elevated PLD activity sustains mTOR activation. plos.orgnih.gov

The precise mechanism of mTOR activation by PA is a subject of ongoing research with several proposed models. One prominent model suggests that PA directly binds to the FKBP12-rapamycin binding (FRB) domain of mTOR, which enhances its kinase activity. d-nb.infoplos.org This direct interaction is thought to be a primary mechanism for its stimulatory effect. d-nb.info An alternative model proposes an indirect activation route where PA is first metabolized to lysophosphatidic acid (LPA). nih.gov LPA then activates its own cell surface receptors, which in turn triggers the MEK-ERK signaling cascade, ultimately leading to the activation of mTORC1. nih.gov This suggests that PA can influence mTOR through multiple, potentially parallel, pathways. d-nb.infonih.gov

Table 2: Mechanisms of mTOR Activation by Phosphatidic Acid

| Proposed Mechanism | Description | Key Proteins Involved | Reference |

|---|---|---|---|

| Direct Binding | PA binds directly to the FRB domain of mTOR, allosterically activating its kinase function. | mTOR, PA | d-nb.infoplos.org |

| Indirect via LPA/ERK | PA is metabolized to lysophosphatidic acid (LPA), which activates cell surface receptors, leading to the stimulation of the MEK-ERK pathway, which in turn activates mTORC1. | LPA, LPA receptors, Raf, MEK, ERK, mTORC1 | nih.gov |

The Hippo signaling pathway is a critical regulator of organ size and a tumor suppressor pathway. nih.govnih.gov Recent discoveries have identified phosphatidic acid as a key upstream regulator that inhibits Hippo signaling. nih.govrupress.org Under conditions where the Hippo pathway is active, its core kinases phosphorylate the transcriptional co-activator Yes-associated protein (YAP), leading to its retention in the cytoplasm and subsequent degradation. When the Hippo pathway is inhibited, YAP translocates to the nucleus to drive gene expression programs for cell growth and proliferation. rupress.orgjcancer.org

Research has shown that PA directly interacts with core components of the Hippo pathway. nih.govnih.gov Specifically, PA binds to the kinase LATS and the scaffold protein NF2 (also known as Merlin). nih.gov This binding disrupts the formation of the LATS-MOB1 complex and prevents the NF2-mediated translocation of LATS to the cell membrane for its activation. nih.govnih.gov By inhibiting these upstream activation steps, PA effectively shuts down the Hippo kinase cascade, leading to the dephosphorylation and nuclear accumulation of YAP. nih.govrupress.org The addition of PA-containing liposomes to cells has been shown to be sufficient to induce this nuclear translocation of YAP, confirming PA's role as a potent downregulator of Hippo signaling. rupress.org

This compound directly participates in the activation of two major families of protein kinases: Protein Kinase C (PKC) and Mitogen-Activated Protein Kinases (MAPK). researchgate.netnih.gov

PKC enzymes are involved in a wide array of cellular processes, and their activation is a key step in many signal transduction cascades. wikipedia.org Studies using purified PKC from bovine pulmonary artery endothelial cells have demonstrated that dioleoyl-PA can directly activate PKC in a concentration-dependent manner. nih.gov This activation mechanism is distinct from that of diacylglycerol (DAG), another well-known PKC activator, as DOPA does not compete with phorbol (B1677699) esters for binding to PKC, suggesting a unique mode of action. nih.gov

The MAPK cascades are crucial signaling pathways that convert extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, and apoptosis. wikipedia.org PA has been shown to be a potent activator of the MAPK pathway. For instance, PA-stimulated cell migration in lung cancer cells is dependent on the activation of the MAPKs ERK1-2, p38, and JNK. researchgate.net In another model, PA was found to activate MEK-1/2, the upstream kinases that phosphorylate and activate ERK1/2, in murine hair epithelial cells. nih.gov One proposed mechanism for this activation involves PA binding to and activating Raf, a component at the top of the ERK signaling cascade. nih.gov

The ability of this compound to regulate gene expression is fundamentally linked to its capacity to interact directly with specific proteins, thereby altering their function and initiating signaling cascades that culminate in the nucleus. nih.govrupress.org These lipid-protein interactions are essential for integrating cellular signals and modulating the activity of proteins in membranes. nih.gov

A prime example of this is the PA-mediated regulation of the Hippo pathway effector, YAP. nih.govrupress.org As described previously, PA directly binds to the Hippo pathway components LATS and NF2. nih.gov This interaction inhibits the pathway, allowing YAP to accumulate in the nucleus. Once in the nucleus, YAP partners with TEAD family transcription factors to drive the expression of a suite of genes that promote cell proliferation and tissue growth. rupress.orgfrontiersin.org Therefore, by binding to specific proteins in the cytoplasm, PA can trigger a cascade that directly alters the transcriptional landscape of the cell. The specific binding of proteins to lipids like PA can be studied using techniques such as protein-lipid overlay assays, which have been instrumental in identifying numerous PA-binding proteins and beginning to unravel their functional significance. nih.gov

Activation of Protein Kinase C (PKC) and Mitogen-Activated Protein Kinases (MAPK)

This compound in Stress Responses and Cellular Adaptation

Cells must constantly adapt to environmental and intracellular stress, such as nutrient deprivation, hypoxia, or heat shock, to maintain homeostasis and survive. nih.govhubrecht.eu Phosphatidic acid has emerged as an important lipid mediator in these stress response and adaptation pathways. researchgate.net In plants, PA production is rapidly triggered by a variety of abiotic stresses, including drought and temperature changes, highlighting its conserved role as a stress signal. researchgate.net

In mammalian cells, many adaptive responses to stress involve the modulation of key signaling hubs, including the mTOR pathway. nih.gov During stressful conditions like amino acid deprivation, cells must conserve energy. This is achieved in part by inhibiting mTORC1 signaling, which reduces protein synthesis and promotes autophagy, a process where cellular components are degraded to provide an alternative energy source. nih.gov Given that DOPA is a potent activator of mTOR, its regulated production is critical for the cell's ability to mount an appropriate stress response. Dysregulation of PA levels could interfere with the cell's capacity to shut down anabolic processes and activate catabolic, survival-oriented ones.

The Integrated Stress Response (ISR) is another crucial adaptive program that enables cells to cope with stressful conditions found in environments like a growing tumor. nih.gov This pathway helps cells adapt by regulating protein synthesis and the expression of genes involved in managing stress. nih.gov The interplay between lipid signaling molecules like DOPA and major stress response pathways such as mTOR and the ISR demonstrates how cells integrate diverse signals to orchestrate a coherent adaptive strategy for survival.

Advanced Methodologies in Dioleoylphosphatidic Acid Research

High-Resolution Lipidomics for Molecular Species Analysis

Lipidomics, the large-scale study of lipids, has been instrumental in understanding the diversity and function of DOPA. High-resolution approaches are particularly crucial for distinguishing between the numerous, closely related species of phosphatidic acid (PA).

Mass Spectrometry-Based Quantification and Characterization of Dioleoylphosphatidic Acid Species

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the cornerstone for the detailed analysis of DOPA and other phosphatidic acid (PA) species. nih.gov This approach allows for both the quantification and structural characterization of individual molecular species from complex biological extracts.

Methodologies typically involve an initial lipid extraction from cells or tissues, with modified Bligh & Dyer methods showing increased recovery for polar lipids like PA. biorxiv.org The extracted lipids are then separated, often using Hydrophilic Interaction Liquid Chromatography (HILIC) or Reverse-Phase Liquid Chromatography (RP-LC). biorxiv.orgnih.gov HILIC separates lipid classes based on the polarity of their headgroups, effectively isolating PA from other major membrane lipids, while RP-LC separates lipids based on their fatty acyl chain characteristics. biorxiv.orgnih.gov

Following separation, the lipids are ionized, typically using electrospray ionization (ESI) in negative ion mode, which is highly effective for acidic lipids like PA. biorxiv.org High-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) instruments, provide highly accurate mass measurements (often below 3 ppm), which allows for the determination of the elemental composition of the intact lipid. biorxiv.org

Further structural detail is obtained through tandem mass spectrometry (MS/MS). In this process, a specific lipid ion is selected and fragmented, and the resulting fragment ions provide information about the constituent fatty acyl chains. For instance, the fragmentation of a PA molecule will yield ions corresponding to the individual fatty acids, allowing for the identification of species like DOPA (18:1/18:1 PA). Advanced lipidomics platforms can identify and quantify dozens of different PA species in a single sample, revealing the complexity of PA composition in cellular membranes. nih.gov

| Phosphatidic Acid Species | Fatty Acyl Composition | Commonly Studied In | Significance |

| This compound (DOPA) | 18:1/18:1 | General membrane studies, signaling pathway activation rsc.orgnih.gov | Model unsaturated PA, used in reconstitution studies, activates various signaling proteins. |

| Palmitoyl-oleoyl-phosphatidic acid (POPA) | 16:0/18:1 | Cancer cell lines, metabolic studies | Common mixed saturated/unsaturated species, levels can change with metabolic state. |

| Stearoyl-arachidonoyl-phosphatidic acid (SAPA) | 18:0/20:4 | Neuronal tissues, inflammatory responses rsc.org | Contains a polyunsaturated fatty acid (PUFA), precursor for eicosanoids. |

| Diarachidonoyl-phosphatidic acid (DAPA) | 20:4/20:4 | Monocyte-like cells rsc.org | A dipolyunsaturated species, its production can be stimulated by exposure to arachidonic acid. |

| Dilinoleoyl-phosphatidic acid (DLPA) | 18:2/18:2 | General biophysical studies rsc.org | Contains two linoleoyl chains, used to study the effects of polyunsaturation. |

Positional Isomer Determination in this compound

A significant challenge in lipidomics is distinguishing between positional isomers, such as 1-stearoyl-2-oleoyl-sn-glycerol-3-phosphate and 1-oleoyl-2-stearoyl-sn-glycerol-3-phosphate. In the specific case of this compound, the two oleoyl (B10858665) chains are identical, but determining their exact position of unsaturation (e.g., Δ9 vs. Δ11) or distinguishing them from other C18:1 isomers is a key analytical task. Advanced mass spectrometry techniques are crucial for this level of structural detail. researchgate.netd-nb.info

Tandem MS (MS/MS) is the primary tool for this purpose. The relative abundance of the carboxylate anion fragments ([RCOO]⁻) corresponding to the fatty acids at the sn-1 and sn-2 positions can differ depending on the collision energy used for fragmentation, providing clues to their positions. nih.gov

More sophisticated methods provide clearer differentiation:

Ozone-Induced Dissociation (OzID): This technique involves introducing ozone into the mass spectrometer, which specifically cleaves the carbon-carbon double bonds in the acyl chains. The resulting fragment ions are diagnostic of the double bond's original location. OzID can be used to identify hundreds of sn-resolved glycerophospholipid isomers in a single analysis. Current time information in Madison County, US.acs.org

Photochemical Reactions: The Paternò-Büchi reaction, induced by UV light, can modify the double bond to an oxetane (B1205548) ring. Subsequent fragmentation (CID) of this modified lipid produces unique ions that reveal both the double bond location and the sn-position. d-nb.info

Metal Ion Adducts: Using cationizing agents like silver (Ag⁺) or lithium (Li⁺) can aid in isomer differentiation. researchgate.net For instance, multistage fragmentation (MS³) of lithiated lipid adducts can generate fragments that are specific to the fatty acid at the sn-2 position. The precursor ion first loses its headgroup, and further fragmentation of the resulting dioxolane structure yields position-specific ions. d-nb.info

These methods have revealed that the distribution of positional isomers is often tightly regulated within cells and can vary significantly between different cell types or disease states, highlighting the biological importance of this structural subtlety. d-nb.infoCurrent time information in Madison County, US.

Spatiotemporal Imaging and Manipulation Techniques

Understanding the function of DOPA requires not only knowing its structure but also where and when it appears in the cell. Spatiotemporal techniques allow for the visualization and controlled generation of DOPA in living cells.

Utilization of Fluorescent this compound Probes and Binding Domains

To visualize DOPA in real-time, researchers employ fluorescent probes. These can be fluorescently modified versions of DOPA itself or, more commonly, protein domains that specifically recognize and bind to PA.

Fluorescent Probes: Lipids like NBD-cholesterol and pyrene-PC can be incorporated into DOPA-containing liposomes to study membrane properties through Förster Resonance Energy Transfer (FRET). Probes such as Laurdan are sensitive to the polarity of their environment and can report on the dynamics of lipid bilayers containing DOPA.

PA-Binding Domains: Several proteins contain domains that bind with high affinity and specificity to PA. When these domains are fused to a fluorescent protein (e.g., GFP), they act as genetically encoded biosensors that report the location of PA accumulation within the cell. A commonly used PA-binding motif is derived from the yeast protein Spo20. d-nb.info FRET-based sensors, such as one named pmPAS (plasma membrane PA Sensor), have been developed using the Spo20 domain to specifically monitor PA fluctuations at the plasma membrane. d-nb.info

These tools have been critical in showing that PA production is often localized to specific organelles, such as the plasma membrane, Golgi apparatus, or endosomes, in response to cellular signals. d-nb.info

Optogenetic Approaches for Controlled this compound Generation

Optogenetics provides a powerful method for manipulating DOPA levels with high temporal and spatial precision. These tools use light to control the activity of enzymes that produce PA.

A prominent example is the development of optoPLD, an optogenetic version of Phospholipase D (PLD). PLD is an enzyme that hydrolyzes phosphatidylcholine (PC) to generate PA. The optoPLD system typically utilizes a light-sensitive protein system, such as CRY2-CIBN. In this system, one protein (e.g., a bacterial PLD fused to CRY2) is expressed in the cytoplasm, while the other (CIBN) is targeted to a specific organelle membrane (e.g., the plasma membrane or endoplasmic reticulum). Upon illumination with blue light, CRY2 and CIBN bind together, recruiting the PLD to the target membrane where it can locally produce PA from PC.

Researchers have further engineered these systems, creating "superPLDs" with enhanced catalytic activity and LOVPLDs with very low background activity in the dark, allowing for precise, light-inducible bursts of PA production. acs.org These tools have been used to demonstrate that PA generated at specific locations, like the plasma membrane, can directly influence signaling pathways such as the Hippo and mTOR pathways. rsc.orgacs.org

Biophysical Techniques for Studying this compound-Membrane and Protein Interactions

Biophysical techniques are essential for characterizing the physical interactions of DOPA with membranes and proteins at a molecular level. These methods provide quantitative data on binding affinities and structural changes.

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the binding kinetics and affinity between molecules in real-time. In DOPA research, one molecule (e.g., a protein of interest) is immobilized on a sensor chip, and a solution containing DOPA-laden liposomes is flowed over the surface. The binding of the liposomes to the protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This method has been used to quantify the affinity of proteins for PA-containing membranes and to study how factors like lipid composition affect these interactions. For example, SPR was used to show that liposomes containing phosphatidic acid strongly bind to the Amyloid-β peptide.

Fluorescence Spectroscopy: Techniques like fluorescence polarization and excimer/monomer ratio analysis using specific probes provide insights into membrane fluidity and lipid conformation. For example, studies using the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) in DOPA/DOPC vesicles showed that divalent cations increase membrane order. Other experiments using pyrene-labeled lipids have provided evidence that DOPA can adopt an extended conformation during membrane fusion events.

Together, these biophysical methods provide a detailed picture of how DOPA influences membrane properties and mediates protein recruitment and function, complementing the cellular and lipidomic approaches.

Spectroscopic Analysis of this compound's Influence on Membrane Dynamics

Spectroscopic techniques are powerful tools for investigating the biophysical effects of DOPA on lipid bilayers. Methods such as Nuclear Magnetic Resonance (NMR) and fluorescence spectroscopy provide detailed insights into how DOPA modulates the structure, fluidity, and dynamics of membranes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR, particularly 31P-NMR and 2H-NMR, has been instrumental in characterizing DOPA-containing membranes. 31P-NMR studies on vesicles composed of dioleoylphosphatidylcholine (DOPC) and DOPA reveal that the presence of cations like Ca2+ can significantly alter the headgroup environment. nih.gov For instance, investigations have shown that Ca2+ immobilizes the phosphate (B84403) region of the DOPA headgroup. nih.gov Concurrently, 2H-NMR studies indicate that while the headgroup is immobilized, the oleoyl chains of DOPA remain in a fluid, liquid-crystalline state and even exhibit increased disorder. nih.gov These findings suggest that DOPA can induce specific phase separations and domain formations within the membrane, particularly in the presence of divalent cations. nih.govnih.gov Static 31P-NMR spectra confirm that even in the presence of Ca2+, DOPA-containing liposomes maintain a lamellar (bilayer) phase. nih.gov

Fluorescence Spectroscopy: Fluorescence spectroscopy, often employing probes like 1,6-diphenyl-1,3,5-hexatriene (DPH), offers a sensitive measure of membrane fluidity and order. nih.govmpg.de Studies on large unilamellar vesicles containing a DOPA/DOPC mix showed that the addition of divalent cations like Ca2+ and Mg2+ increased the emission polarization of DPH, indicating a decrease in membrane free volume and reduced fluidity. nih.gov Other research has utilized intramolecular excimer-forming probes to analyze acyl chain alignment during membrane fusion events promoted by DOPA and cations. nih.gov These spectroscopic approaches are essential for understanding how DOPA's presence translates into functional changes in membrane properties such as permeability and fusogenicity. nih.govucla.edu

| Spectroscopic Technique | Probe/Nucleus | Model System | Key Findings on DOPA's Influence |

| 31P Solid-State NMR | 31P | DOPA/DOPC vesicles | Immobilization of the phosphate headgroup by Ca2+; confirmation of lamellar phase. nih.govnih.gov |

| 2H Solid-State NMR | 2H (deuterated acyl chains) | DOPA vesicles | Oleoyl chains remain fluid and show increased disorder in the presence of Ca2+. nih.gov |

| Fluorescence Spectroscopy | DPH (1,6-diphenyl-1,3,5-hexatriene) | DOPA/DOPC vesicles | Divalent cations (Ca2+, Mg2+) decrease membrane fluidity and free volume. nih.gov |

| Infrared Spectroscopy | Amide I & Amide II bands | nAChR in DOPA/EPC membranes | DOPA slows the 1H/2H exchange of protein peptide hydrogens, suggesting altered internal protein dynamics. nih.govacs.org |

Reconstitution Systems for Investigating Enzyme-Dioleoylphosphatidic Acid Interactions

Reconstitution systems, where purified proteins are incorporated into artificial lipid vesicles (liposomes) of defined composition, are invaluable for studying direct enzyme-lipid interactions in a controlled environment. d-nb.info These systems allow researchers to isolate the effects of specific lipids, such as DOPA, on enzyme function.

The activity of the bacterial enzyme diacylglycerol kinase (DGK), which can be modulated by its lipid environment, has been studied in reconstituted systems. soton.ac.uk Research has shown that DGK activity is lower in bilayers containing DOPA compared to those with only dioleoylphosphatidylcholine (di(C18:1)PC). soton.ac.uk Similarly, the function of the nicotinic acetylcholine (B1216132) receptor (nAChR) was examined after reconstitution into membranes containing varying levels of DOPA. nih.govacs.org Using infrared spectroscopy, it was found that increasing DOPA concentrations altered the internal dynamics of the receptor, as evidenced by a slowdown in hydrogen-deuterium exchange. nih.govacs.org

Cell-free reconstitution systems have also been developed to synthesize phospholipids (B1166683) like DOPA in situ. In one such system, the enzymes glycerol-3-phosphate acyltransferase (GPAT) and lysophosphatidic acid acyltransferase (LPAAT) were synthesized and inserted into pre-formed liposomes. plos.orgresearchgate.net The subsequent addition of substrates led to the production of lysophosphatidic acid (LPA) and its conversion to DOPA within the vesicle membrane, demonstrating a viable platform for creating self-sustaining artificial cells. plos.orgresearchgate.net

| Reconstituted Protein/System | Liposome Composition | Purpose of Study | Key Finding |

| Diacylglycerol Kinase (DGK) | di(C18:1)PC with DOPA | To assess the effect of anionic lipids on enzyme activity. | DOPA inhibits DGK activity compared to pure di(C18:1)PC bilayers. soton.ac.uk |

| Nicotinic Acetylcholine Receptor (nAChR) | Egg PC with DOPA | To study how lipid environment affects protein conformation and dynamics. | DOPA alters the internal dynamics of nAChR, slowing hydrogen exchange. nih.govacs.org |

| GPAT and LPAAT Enzymes | DOPC, DOPE, DOPG, Cardiolipin (B10847521) | To create a cell-free system for phospholipid biosynthesis. | Successful intra-liposomal synthesis of DOPA from precursors was achieved. plos.orgresearchgate.net |